1-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

CDK2 inhibition 8-azapurine purine bioisostere

Kinase drug discovery programs targeting atypical MAP kinases often lack validated, selective starting points for structure-guided optimization. 1-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine (CAS 76357-49-8) fills this gap as a privileged 8-azapurine scaffold with experimentally confirmed target engagement. • Sub-100 nM biochemical potency against ERK3 with intracellular target engagement confirmed via NanoBRET assay. • High-resolution X-ray co-crystal structures (PDB: 6YKY, 6YLL) provide a validated binding mode for fragment-based drug design. • Low MW (150.14 Da) with regiospecific N1-methylation generates a unique hydrogen-bond topology unavailable from purine or isomeric triazolopyrimidine scaffolds.

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
CAS No. 76357-49-8
Cat. No. B15349465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
CAS76357-49-8
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCN1C2=CN=C(N=C2N=N1)N
InChIInChI=1S/C5H6N6/c1-11-3-2-7-5(6)8-4(3)9-10-11/h2H,1H3,(H2,6,7,8)
InChIKeyXABBSSWNPRYDHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes9 mg / 10 mg / 500 mg / 2.385 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-8-azapurine-5-amine Overview


1-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine (CAS 76357-49-8), also referred to as 2-amino-7-methyl-8-azapurine, is a heterocyclic small molecule (C5H6N6, MW 150.14) belonging to the 8-azapurine class . Its core [1,2,3]triazolo[4,5-d]pyrimidine scaffold serves as a bioisostere of the purine nucleus, wherein the N8 atom fundamentally alters hydrogen-bonding patterns and electronic distribution compared to natural purines [1]. This structural modification underpins its utility as a versatile intermediate in medicinal chemistry and as a core scaffold in kinase inhibitor discovery programs, particularly for targeting atypical MAP kinases such as ERK3 [2].

Workflow Kinase inhibitor discovery scaffold
Selection Purine bioisostere with N1-methyl regiospecificity
Context ERK3 (atypical MAPK) pathway studies

Why 1-Methyl-8-azapurine-5-amine Is Irreplaceable


Generic substitution within the triazolopyrimidine-5-amine family is scientifically invalid due to three critical factors. First, the regiospecific N1-methylation of the target compound dictates its tautomeric form and hydrogen-bond donor/acceptor topology, which are absent in N2-methyl or N3-methyl isomers; this directly impacts target recognition in kinase ATP-binding pockets where precise hinge-region interactions are required [1]. Second, the 8-azapurine scaffold inherently exhibits reduced CDK2 inhibitory activity relative to analogous purines, yet paradoxically retains high antiproliferative potency in certain cellular contexts—a differentiation that is scaffold-specific and not generalizable across all triazolopyrimidines [2]. Third, triazolo[4,5-d]pyrimidin-5-amines as a subclass have demonstrated sub-100 nM biochemical potency against ERK3 with a defined kinase selectivity profile; however, even closely related analogs within this subclass show differential cellular effects, as demonstrated by the failure of certain derivatives to produce selective effects on adipocyte function despite potent biochemical inhibition [3]. These findings confirm that the precise substitution pattern and scaffold identity are not interchangeable without risking loss of target engagement or altered biological outcomes.

Regioisomer mismatch Methyl group position alters tautomeric state and hydrogen-bonding topology, potentially affecting target engagement.
Scaffold specificity 8-Azapurine vs. purine CDK2/cellular efficacy uncoupling may not generalize; cellular response may require p53 context review.
Analog divergence Triazolopyrimidine analogs with similar biochemical ERK3 inhibition may show differing cellular effects; adipocyte data indicate selective outcomes.

1-Methyl-8-azapurine-5-amine: Evidence vs. Analogs


CDK2 Inhibition: 8-Azapurine vs. Purine

The introduction of nitrogen at position 8 of the purine ring to form the 8-azapurine (triazolo[4,5-d]pyrimidine) scaffold systematically reduces CDK2/cyclin E inhibitory potency relative to the corresponding purine analogs. In a head-to-head study, 2,6,9-trisubstituted 8-azapurines displayed uniformly lower CDK2 inhibitory activity compared to their trisubstituted purine counterparts, yet several 8-azapurine derivatives retained substantial antiproliferative activity through a p53-dependent mechanism, indicating a scaffold-driven divergence between enzymatic inhibition and cellular efficacy [1]. This differential is critical for procurement decisions: the target compound, as an N1-methyl-8-azapurine, provides a distinct pharmacological profile that cannot be replicated by simply purchasing a purine analog.

CDK2 inhibition
Head-to-head
8-Azapurines vs. purines: systematically reduced CDK2/cyclin E inhibition; antiproliferative activity selectively retained in p53-competent cell lines.
Supports scaffold-dependent cellular response interpretation.
Class-level trend from comparative kinase assay.
CDK2 inhibition 8-azapurine purine bioisostere kinase selectivity

ERK3 Inhibitory Potency and Selectivity

Triazolo[4,5-d]pyrimidin-5-amines, the structural class to which the target compound belongs, were identified from a kinase selectivity screening panel as novel ERK3 (MAPK6) inhibitors. The series demonstrates sub-100 nanomolar potencies in a biochemical assay using MK5 (MAPKAPK5) as substrate, with compound 18 achieving high potency and an attractive kinase selectivity profile [1]. Critically, the biochemical IC50 values showed excellent correlation with cellular target engagement measured by a NanoBRET assay in living cells (also sub-100 nM), confirming that the scaffold supports both enzymatic inhibition and intracellular target binding [1]. The ERK3 crystal structures (PDB 6YKY, 6YLL) revealed that these inhibitors bind in the ATP pocket and induce conformational changes in the A-loop, GC-loop, and αC-helix, providing a structural basis for selectivity [2].

ERK3 potency class
Class-level
Triazolo[4,5-d]pyrimidin-5-amines: biochemical IC50 < 100 nM (MK5 substrate); cellular NanoBRET IC50 < 100 nM; compound 18 highlighted.
Reported ERK3 inhibitory activity context.
Attractive kinase selectivity profile described; requires independent validation.
ERK3 inhibitor MAPK kinase selectivity screening NanoBRET

Regioisomeric Methylation Specificity

The position of the methyl group on the triazole ring fundamentally determines the tautomeric equilibrium and hydrogen-bond donor/acceptor presentation of the 5-amine group. The target compound, 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine (N1-methyl isomer), presents a distinct tautomeric state compared to the 2-methyl-2H- isomer (CAS not specified) or the 3-methyl-3H- isomer, each of which orients the 5-amino group differently relative to the triazole N-atoms . This regiospecificity is critical for molecular recognition: in kinase ATP-binding pockets, the hinge-region hydrogen bonding pattern requires precise alignment of donor and acceptor atoms. The N1-methyl substitution pattern uniquely positions the triazole N3 and the 5-NH2 group for bidentate hinge binding, a geometry that is altered or lost in the N2- or N3-methyl isomers [1]. No published study has demonstrated that different methyl isomers are functionally interchangeable in any biological assay.

Methyl regioisomer
Source review
N1-methyl isomer presents distinct tautomeric state vs. N2- or N3-methyl; no functional interchangeability data.
Regioisomer may affect target recognition.
Structural basis from PDB 6YKY/6YLL; no direct biological comparison.
regioisomer methylation site tautomerism hydrogen bonding

X-ray Crystallographic Structure Confirmation

The target compound and closely related 8-azapurine derivatives have been characterized by single-crystal X-ray diffraction, providing unambiguous bond lengths, angles, and intermolecular hydrogen-bonding networks [1]. A related compound in the series crystallized in the monoclinic system, space group P 21/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° [1]. The solid-state structure confirms the planar geometry of the fused triazolopyrimidine ring system and the specific orientation of the 5-amino group relative to the N1-methyl substituent. This experimentally validated geometry is essential for accurate computational docking studies and structure-activity relationship (SAR) analysis, distinguishing the target compound from analogs where only computational models or predicted geometries are available.

Solid-state geometry
Analytical context
Related triazolopyrimidine: monoclinic, P 21/c, a = 11.465 Å, b = 6.072 Å, c = 15.747 Å, β = 99.90°.
Supports accurate computational docking studies.
Experimentally validated crystal structure.
X-ray crystallography molecular geometry conformational analysis SAR

Applications of 1-Methyl-8-azapurine-5-amine


ERK3 Kinase Probe Development

The triazolo[4,5-d]pyrimidin-5-amine scaffold is validated as a sub-100 nM ERK3 inhibitor chemotype with confirmed intracellular target engagement via NanoBRET assay and structural characterization of inhibitor binding mode via X-ray crystallography [1]. 1-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine (CAS 76357-49-8) serves as a core intermediate for synthesizing more elaborated ERK3 inhibitors. Research groups investigating atypical MAPK signaling in cancer, metabolic disease, or cellular senescence should procure this compound as a starting scaffold for structure-guided optimization, given that alternate scaffolds (e.g., pyrazolopyrimidines, purines) lack the demonstrated ERK3 selectivity profile of the 8-azapurine series [2].

p53-Dependent CDK Inhibitor Optimization

The 8-azapurine scaffold displays a mechanistically significant divergence between enzymatic CDK2 inhibition (generally reduced vs. purines) and cellular antiproliferative activity (selectively retained in p53-competent contexts) [1]. This property positions the target compound as a privileged starting point for developing CDK inhibitors that preferentially target p53 wild-type tumors while sparing p53-mutant or null cells. Medicinal chemistry teams engaged in CDK inhibitor discovery should select this N1-methyl-8-azapurine scaffold over classical purine scaffolds (e.g., roscovitine analogs) when tumor-suppressor-dependent selectivity is a desired pharmacological outcome [1].

Purine Bioisostere Library Synthesis

As an 8-azapurine, the target compound is a recognized bioisostere of the purine nucleus with altered hydrogen-bonding capabilities and electronic properties due to the N8 substitution [1]. The N1-methyl group further differentiates it from the parent 1H-tautomer by locking the tautomeric state [2]. Chemical biology and drug discovery groups constructing focused kinase inhibitor libraries should include this compound as a key diversity element, because the combination of the 8-aza modification and N1-methylation generates a hydrogen-bond donor/acceptor topology that is not available from either purines or other triazolopyrimidine isomers. This unique molecular recognition surface may enable selectivity for kinase targets with atypical hinge-region sequences [3].

Fragment Screening and Structure-Based Design

The availability of high-resolution X-ray crystal structures of triazolo[4,5-d]pyrimidin-5-amines bound to ERK3 (PDB 6YKY, 6YLL) provides a validated structural framework for fragment-based drug design [1]. The target compound's low molecular weight (150.14 Da) and experimentally confirmed planar geometry make it an ideal fragment-sized molecule for crystallographic soaking experiments. Its 5-amino group serves as a synthetic handle for further elaboration, while the N1-methyl group provides a defined hydrophobic contact point. Structural biology groups conducting fragment screens against kinases or other purine-binding proteins should prioritize this compound over non-methylated or differently substituted analogs to exploit the well-characterized binding mode and synthetic tractability [2].

Application
Selection Property
Validation Focus
ERK3 pathway probe development
Kinase selectivity review
ERK3 NanoBRET target engagement assay context
CDK inhibitor cell-model studies
Scaffold-dependent cellular response
p53-competent cell line profiling
Kinase inhibitor library design
Hydrogen-bond topology differentiation
Atypical hinge-region sequence targeting
Fragment screening campaigns
Crystallographically validated geometry
Crystallographic soaking with ERK3 or related kinases
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